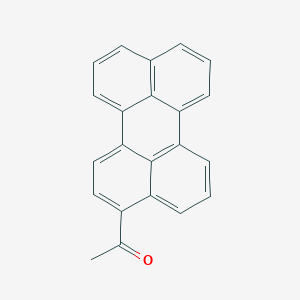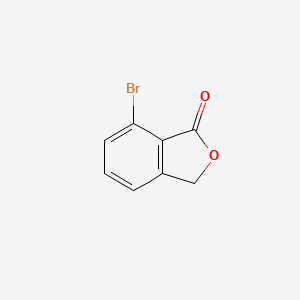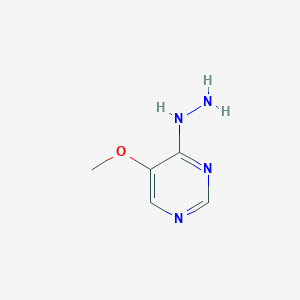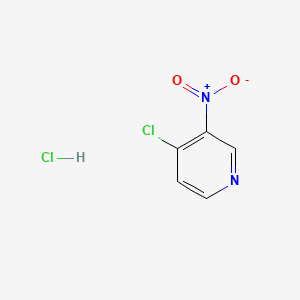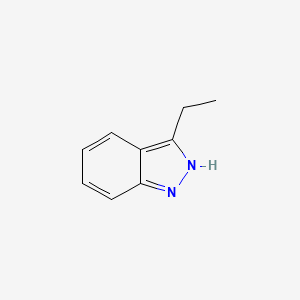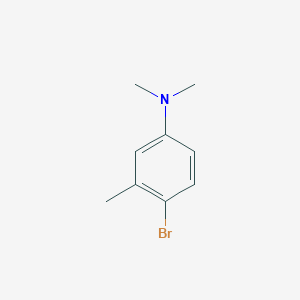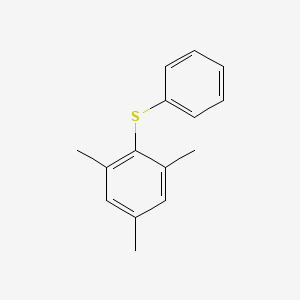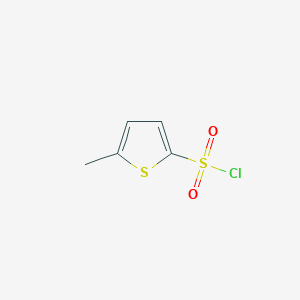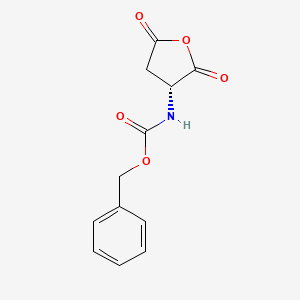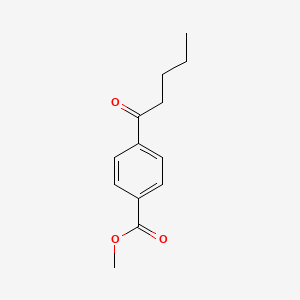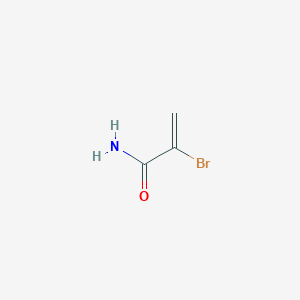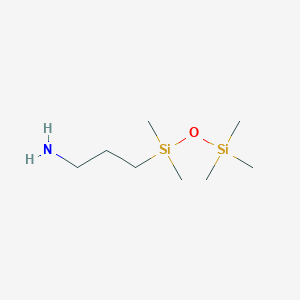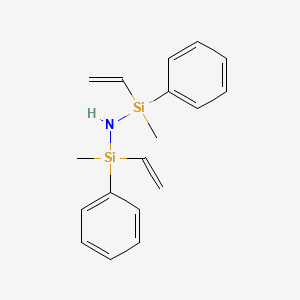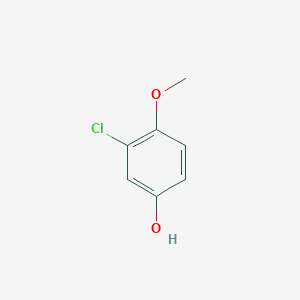
3-Chloro-4-methoxyphenol
概要
説明
3-Chloro-4-methoxyphenol is a chemical compound with the molecular formula C7H7ClO2 . It has an average mass of 158.582 Da and a monoisotopic mass of 158.013458 Da .
Molecular Structure Analysis
The molecular structure of 3-Chloro-4-methoxyphenol consists of a phenol group with a chlorine atom and a methoxy group attached . The InChI code for this compound is 1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 .Physical And Chemical Properties Analysis
3-Chloro-4-methoxyphenol has a predicted density of 1.280±0.06 g/cm3 . It has a melting point of 51 °C and a boiling point of 148-150 °C under a pressure of 14 Torr . The compound is solid at room temperature .科学的研究の応用
Specific Scientific Field
Chemistry, specifically Organic Synthesis .
Summary of the Application
Phenol derivatives like 3-Chloro-4-methoxyphenol have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Methods of Application or Experimental Procedures
Many synthesis methods have been developed for phenol derivatives, focusing on functionalizing and transforming functional groups around the aromatic ring .
Results or Outcomes
Innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
Application as Antioxidants, Ultraviolet Absorbers, and Flame Retardants
Specific Scientific Field
Summary of the Application
m-Aryloxy phenols, including 3-Chloro-4-methoxyphenol, have a wide range of applications, including as antioxidants, ultraviolet absorbers, and flame retardants .
Methods of Application or Experimental Procedures
They are commonly used in the production of plastics, adhesives, and coatings due to their ability to improve these materials’ thermal stability and flame resistance .
Results or Outcomes
These compounds have been found to have potential biological activities, including anti-tumor and anti-inflammatory effects .
Application in Antibacterial Activity
Specific Scientific Field
Summary of the Application
The Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C13H9ClFNO), was synthesized in a methanolic medium . The Schiff base and its metal (II) complexes were tested in vitro to evaluate their bactericidal activity .
Methods of Application or Experimental Procedures
The ligands are derived from the condensation reaction of aldehydes and primary amines . The metal complexes formed had the general formulae [M(L)2(H2O)2], where L = Schiff base ligand (C13H9ClFNO) and M = Mn, Co, Ni, Cu, and Zn .
Results or Outcomes
The antibacterial evaluation results revealed that the metal (II) complexes exhibited higher antibacterial activity than the free Schiff base ligand .
Application in the Production of Plastics, Adhesives, and Coatings
Specific Scientific Field
Summary of the Application
3-Chloro-4-methoxyphenol is commonly used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .
Methods of Application or Experimental Procedures
The compound is incorporated into the materials during the production process to enhance their properties .
Results or Outcomes
The addition of 3-Chloro-4-methoxyphenol results in materials with improved thermal stability and flame resistance .
Application in the Synthesis of Complex m-Aryloxy Phenols
Specific Scientific Field
Chemistry, specifically Organic Synthesis .
Summary of the Application
Innovative synthetic methods have been developed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens .
Methods of Application or Experimental Procedures
The synthesis is accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and requires a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
Results or Outcomes
The synthesis method allows for the preparation of complex m-aryloxy phenols with functional groups .
Application in the Synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol
Specific Scientific Field
Chemistry, specifically Organic Synthesis .
Summary of the Application
In 2022, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
Methods of Application or Experimental Procedures
The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-h reaction time .
Results or Outcomes
The successful synthesis of 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol .
Safety And Hazards
3-Chloro-4-methoxyphenol is considered hazardous. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
特性
IUPAC Name |
3-chloro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXUDPAQOAABPAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517614 | |
| Record name | 3-Chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-methoxyphenol | |
CAS RN |
18093-12-4 | |
| Record name | 3-Chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

